molecular formula C20H24N2OS2 B12807566 Normesoridazine CAS No. 14471-95-5

Normesoridazine

Cat. No.: B12807566
CAS No.: 14471-95-5
M. Wt: 372.6 g/mol
InChI Key: XHGAFCLGLKLJKP-UHFFFAOYSA-N
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Description

Normesoridazine is a phenothiazine derivative, primarily known as a metabolite of mesoridazine, which itself is a metabolite of thioridazine. These compounds belong to the class of typical antipsychotics and are used in the treatment of schizophrenia and other psychotic disorders. This compound has a molecular formula of C20H24N2OS2 and a molecular weight of 372.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of normesoridazine typically involves the oxidation of mesoridazine. Mesoridazine can be synthesized by the alkylation of 2-methylthiophenothiazine with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a base such as sodium amide . The oxidation of mesoridazine to this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Normesoridazine undergoes several types of chemical reactions, including:

    Oxidation: Conversion of mesoridazine to this compound.

    Reduction: Reduction of this compound back to mesoridazine.

    Substitution: Reactions involving the substitution of functional groups on the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Mesoridazine.

    Substitution: Various substituted phenothiazine derivatives depending on the reagents used.

Scientific Research Applications

Normesoridazine has several applications in scientific research:

Mechanism of Action

Normesoridazine, like other phenothiazine derivatives, exerts its effects by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. By inhibiting dopamine receptors, this compound helps in alleviating symptoms of psychosis and schizophrenia .

Comparison with Similar Compounds

    Mesoridazine: The parent compound of normesoridazine, used as an antipsychotic.

    Thioridazine: The precursor to mesoridazine, also used as an antipsychotic.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Uniqueness: this compound is unique in its specific metabolic pathway and its distinct pharmacological profile. While mesoridazine and thioridazine are more commonly used in clinical settings, this compound’s role as a metabolite provides insights into the metabolic processes and potential side effects of these drugs .

Properties

CAS No.

14471-95-5

Molecular Formula

C20H24N2OS2

Molecular Weight

372.6 g/mol

IUPAC Name

2-methylsulfinyl-10-(2-piperidin-2-ylethyl)phenothiazine

InChI

InChI=1S/C20H24N2OS2/c1-25(23)16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3

InChI Key

XHGAFCLGLKLJKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4

Origin of Product

United States

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